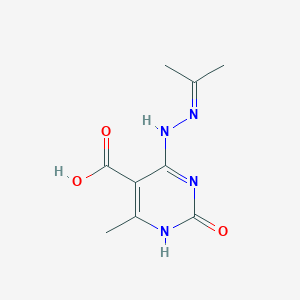
5-Fluoro-8-nitroquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-8-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5FN2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position, a nitro group at the 8th position, and an aldehyde group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 5-fluoroquinoline to introduce the nitro group at the 8th position. This is followed by the formylation of the resulting 5-fluoro-8-nitroquinoline to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications for research and commercial applications.
化学反応の分析
Types of Reactions
5-Fluoro-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Fluoro-8-nitroquinoline-2-carboxylic acid.
Reduction: 5-Fluoro-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-8-nitroquinoline-2-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Fluoro-8-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 5-Fluoroquinoline-2-carbaldehyde
- 8-Nitroquinoline-2-carbaldehyde
- 5-Fluoro-8-aminoquinoline-2-carbaldehyde
Uniqueness
5-Fluoro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking these groups.
特性
分子式 |
C10H5FN2O3 |
|---|---|
分子量 |
220.16 g/mol |
IUPAC名 |
5-fluoro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-3-4-9(13(15)16)10-7(8)2-1-6(5-14)12-10/h1-5H |
InChIキー |
QNHRXZCBSWIIND-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)



![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)
![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)


